![molecular formula C21H22N2O B14680876 1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one CAS No. 32323-38-9](/img/structure/B14680876.png)
1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one is an organic compound known for its unique structure and properties It is a derivative of naphthalene, featuring a diethylamino group attached to an aniline moiety, which is further connected to a naphthalenone core
Preparation Methods
The synthesis of 1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one typically involves the condensation of 4-(diethylamino)aniline with naphthalen-2-one. The reaction is usually carried out under acidic conditions to facilitate the formation of the Schiff base. The general synthetic route can be summarized as follows:
Condensation Reaction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or neutral medium.
Products: Oxidation can lead to the formation of naphthoquinone derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere to prevent oxidation.
Products: Reduction can yield the corresponding amine derivatives.
-
Substitution
Reagents: Various electrophiles or nucleophiles, depending on the desired substitution.
Conditions: Can be carried out under basic or acidic conditions.
Products: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Acts as a precursor for the synthesis of various heterocyclic compounds.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of dyes and pigments due to its chromophoric properties.
- Employed in the production of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The diethylamino group and the naphthalenone core play crucial roles in its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.
Comparison with Similar Compounds
1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:
-
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Similar structure but with a methoxy group instead of a diethylamino group.
- Exhibits different chemical and biological properties due to the presence of the methoxy group.
-
2-Methoxy-5-((phenylamino)methyl)phenol
- Contains a phenol group, which imparts different reactivity and applications.
- Used in the synthesis of various dyes and pigments.
-
Indole Derivatives
- Share a similar heterocyclic structure with naphthalene derivatives.
- Widely studied for their biological activities and synthetic applications.
Properties
CAS No. |
32323-38-9 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[[4-(diethylamino)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H22N2O/c1-3-23(4-2)18-12-10-17(11-13-18)22-15-20-19-8-6-5-7-16(19)9-14-21(20)24/h5-15,24H,3-4H2,1-2H3 |
InChI Key |
REHRPCNPDPURHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
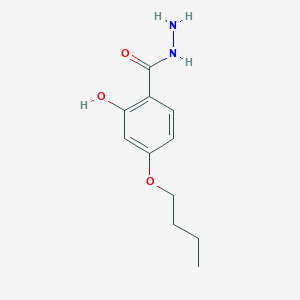
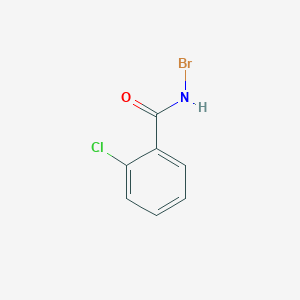
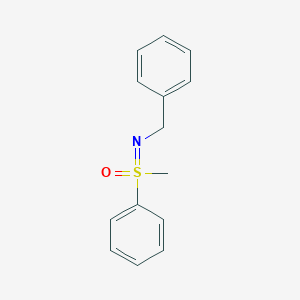

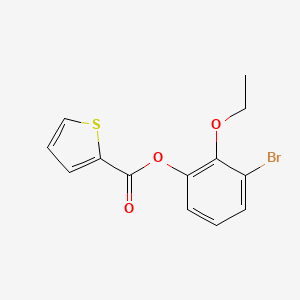
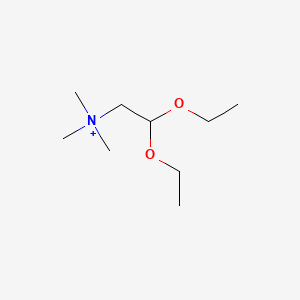
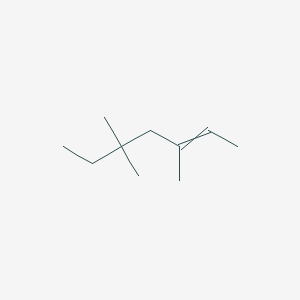
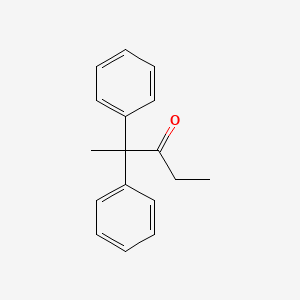
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)

